molecular formula C14H11N3OS B2950352 N-(2-Methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide CAS No. 790690-16-3

N-(2-Methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide

Cat. No.: B2950352
CAS No.: 790690-16-3
M. Wt: 269.32
InChI Key: OBUYGBYNAFZUPJ-UHFFFAOYSA-N
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Description

“N-(2-Methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives possess a wide range of pharmacological properties and a high degree of structural diversity .


Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles have been discussed in several studies .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a benzene ring fused with a thiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .


Chemical Reactions Analysis

Benzothiazole derivatives display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mechanism of Action

The mechanism of action of benzothiazole derivatives is often associated with their inhibitory effects on various enzymes. For instance, some benzothiazole derivatives have shown potent inhibition against M. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Future Directions

The future directions in the research of benzothiazole derivatives are likely to focus on the development of novel antibiotics to control resistance problems . The finding of the present review will be beneficial for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-9-16-12-8-10(5-6-13(12)19-9)17-14(18)11-4-2-3-7-15-11/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUYGBYNAFZUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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